Carbonitrile vs. Ethyl Ester: Molecular Weight and Lipophilicity Advantage for Fragment-Based Screening
The 2-carbonitrile analog (CAS 942358-78-3) possesses a lower molecular weight (239.25 g/mol) and reduced lipophilicity (XLogP3 = 3.1) compared to the corresponding ethyl ester derivative, ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 438223-65-5), which exhibits a molecular weight of 286.30 g/mol and an XLogP3 of 3.6 [1]. This 47 g/mol molecular weight reduction and 0.5 log unit lower lipophilicity place the carbonitrile more favorably within fragment-based screening criteria, where MW < 250 Da and LogP < 3.5 are preferred thresholds for initial hit identification [2]. Additionally, the carbonitrile contains six hydrogen bond acceptors compared to seven for the ester, reflecting the replacement of the ethoxycarbonyl group with the compact cyano moiety, which reduces rotatable bonds from four to one, resulting in lower conformational entropy and potentially improved binding efficiency [1].
| Evidence Dimension | Physicochemical properties: Molecular Weight, Lipophilicity (XLogP3), Hydrogen Bond Acceptors, Rotatable Bonds |
|---|---|
| Target Compound Data | MW = 239.25 g/mol; XLogP3 = 3.1; HBA = 6; Rotatable Bonds = 1 (CAS 942358-78-3) |
| Comparator Or Baseline | MW = 286.30 g/mol; XLogP3 = 3.6; HBA = 7; Rotatable Bonds = 4 (CAS 438223-65-5, ethyl ester analog) |
| Quantified Difference | ΔMW = -47.05 g/mol; ΔXLogP3 = -0.5; ΔHBA = -1; ΔRotatable Bonds = -3 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm, Cactvs descriptor engine); consistent computational method applied to both compounds. |
Why This Matters
The lower molecular weight and lipophilicity of the carbonitrile align with fragment and lead-likeness criteria, making it a preferred entry point for fragment-based screening libraries where the ethyl ester would exceed typical MW and LogP cutoffs.
- [1] PubChem Compound Summary for CID 25247435 (CAS 942358-78-3) and CID 842839 (CAS 438223-65-5). National Center for Biotechnology Information (2024). View Source
- [2] Congreve, M., Carr, R., Murray, C., & Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877 (2003). View Source
